(-)-1,4-Di-O-benzyl-L-threitol

Catalog No.
S1513851
CAS No.
17401-06-8
M.F
C18H22O4
M. Wt
302.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-1,4-Di-O-benzyl-L-threitol

CAS Number

17401-06-8

Product Name

(-)-1,4-Di-O-benzyl-L-threitol

IUPAC Name

(2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1

InChI Key

YAVAVQDYJARRAU-ROUUACIJSA-N

SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]([C@H](COCC2=CC=CC=C2)O)O
  • Origin: This compound is not naturally occurring. It's synthesized in laboratories from L-threitol, a naturally occurring sugar alcohol [].
  • Significance: (-)-1,4-Di-O-benzyl-L-threitol is a valuable chiral building block for organic synthesis. Its chiral center (asymmetric carbon atom) and protected hydroxyl groups allow researchers to create complex molecules with specific stereochemistry [].

Molecular Structure Analysis

  • Key features: The molecule consists of a four-carbon chain (threitol) with hydroxyl groups (OH) at positions 1 and 4. These hydroxyl groups are protected by benzyl (C6H5CH2) groups, denoted by "O-benzyl" []. The molecule also has a chiral center at carbon 3, meaning it exists in two non-superimposable mirror image forms, designated by the prefix (-) for the L-enantiomer in this case [].

Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing (-)-1,4-Di-O-benzyl-L-threitol involves reacting L-threitol with benzyl chloride in the presence of a base like sodium hydroxide (NaOH) [].
L-threitol + 2 C6H5CH2Cl (benzyl chloride) + 2 NaOH -> (-) -1,4-Di-O-benzyl-L-threitol + 2 NaCl + 2 H2O
  • Other relevant reactions: Due to its functional groups, the compound can undergo various reactions typical of alcohols and benzyl ethers, such as deprotection (removal of benzyl groups) or further derivatization to introduce new functionalities []. However, specific reaction details depend on the desired outcome.

Physical And Chemical Properties Analysis

  • Melting point: 55-58 °C [].
  • Boiling point: No data available, likely decomposes before boiling due to the presence of hydroxyl groups.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran [].
  • Stability: Relatively stable under dry conditions, but can slowly decompose in the presence of moisture or light.

(-)-1,4-Di-O-benzyl-L-threitol itself does not have a known biological mechanism of action. Its primary function is as a chiral starting material for the synthesis of other molecules with specific biological activities [].

  • Limited data available on specific hazards. However, as a general precaution, organic compounds like this should be handled with gloves and in a well-ventilated fume hood. Avoid contact with eyes, skin, and clothing [].

Synthesis and Use as a Chiral Building Block:

(-)-1,4-Di-O-benzyl-L-threitol is a chiral compound, meaning it exists in two non-superimposable mirror image forms. The L-enantiomer, denoted by (-), is commonly used in scientific research as a versatile chiral building block for the synthesis of various complex molecules. Its readily available hydroxyl groups and well-defined stereochemistry make it a valuable starting material for the construction of new molecules with specific spatial arrangements of atoms, crucial for biological activity and material properties. Studies have demonstrated its application in the synthesis of several important classes of compounds, including:

  • Carbohydrates: (-)-1,4-Di-O-benzyl-L-threitol can be transformed into various carbohydrate derivatives, including sugars and glycosides, which are essential components of biological systems and can be used in the development of new drugs and functional materials.
  • Heterocycles: The chiral backbone of (-)-1,4-Di-O-benzyl-L-threitol can be incorporated into the structure of heterocyclic compounds, which are ring-shaped molecules containing atoms other than carbon. These heterocycles are prevalent in pharmaceuticals and natural products, and their synthesis using (-)-1,4-Di-O-benzyl-L-threitol allows for the creation of enantiopure forms with desired biological properties [].
  • Natural Products: The compound can serve as a precursor for the synthesis of complex natural products with diverse biological activities. These natural products offer inspiration and potential starting points for the development of new drugs and therapeutic agents.

Other Potential Applications:

Beyond its role as a chiral building block, (-)-1,4-Di-O-benzyl-L-threitol holds promise for other scientific research applications, including:

  • Asymmetric Catalysis: The unique structure and chirality of the molecule offer potential for its use as a catalyst in asymmetric reactions, where the formation of one enantiomer is selectively favored over the other. This has implications for the development of more efficient and sustainable synthetic processes [].
  • Material Science: The self-assembly properties of (-)-1,4-Di-O-benzyl-L-threitol, driven by its hydrogen bonding and chirality, could be explored for the design of novel functional materials with specific properties, such as chiral recognition and controlled self-assembly [].

XLogP3

1.7

Dates

Modify: 2023-08-15

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